molecular formula C15H23N3O B7986925 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7986925
M. Wt: 261.36 g/mol
InChI Key: BNOOOCKULLHMKA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone is a piperidine-based compound featuring a benzyl-methyl-amino substituent at the 3-position of the piperidine ring and an aminoethylketone moiety. It is listed as discontinued in commercial catalogs, with a molecular weight of 199.30 g/mol (CymitQuimica, 2025) . Its stereochemistry at the 3-position (R-configuration) and the presence of bulky substituents distinguish it from simpler piperidine derivatives.

Properties

IUPAC Name

2-amino-1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOOOCKULLHMKA-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone, a compound with the CAS number 1401667-67-1, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N3OC_{18}H_{29}N_{3}O with a molecular weight of 303.4 g/mol. Its structure features a piperidine ring substituted with a benzyl-methyl-amino group, which is essential for its biological activity.

1. Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes enhances cholinergic neurotransmission, suggesting potential therapeutic applications in cognitive disorders .

2. Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, indicating that similar structural motifs may confer antibacterial properties .

3. Anticancer Potential

The compound's structural characteristics suggest it may interact with various cellular pathways involved in cancer progression. Research on related compounds has highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cholinergic System : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.
  • Cellular Signaling : It may influence various signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.

Study 1: Neuroprotective Effects

A study evaluating the neuroprotective effects of similar compounds found significant improvements in cognitive function in animal models of Alzheimer's disease. The administration of these compounds resulted in reduced amyloid plaque formation and improved memory performance metrics .

Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of related piperidine derivatives against a panel of bacterial strains. Results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticholinesteraseInhibition of AChE/BuChE
AntimicrobialBacterial growth inhibition
AnticancerInduction of apoptosis
NeuroprotectiveCognitive function enhancement

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
This compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of dopamine and norepinephrine transporters. Its structural similarity to known psychoactive compounds suggests it may exhibit similar pharmacological activities.

Case Study: Dopamine Transporter Inhibition
A study conducted on a series of piperidine derivatives, including 2-amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone, revealed that these compounds possess high affinity for the dopamine transporter (DAT) and moderate affinity for the norepinephrine transporter (NET). This suggests potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) where modulation of these neurotransmitters is beneficial .

Neuropharmacology

Potential Therapeutic Uses
Research indicates that compounds similar to this compound may be useful in developing treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter levels.

Table 1: Summary of Biological Activities

CompoundTargetActivityReference
This compoundDATHigh Affinity
2-Amino-N-(2R)-1-(3R)-3-benzyl...NETModerate Affinity

Organic Synthesis

Building Block in Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its piperidine structure allows for further modifications, making it a valuable building block for synthesizing more complex molecules.

Case Study: Synthesis of Piperidine Derivatives
In synthetic studies, this compound has been used to create various derivatives through alkylation and acylation reactions. These derivatives have shown promising biological activities, expanding the compound's utility in drug discovery .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s key structural differentiators are the (R)-3-(benzyl-methyl-amino) group and the ethanone backbone. Below is a comparative analysis with analogous compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Piperidine/Piperazine Molecular Weight (g/mol) Key Properties/Activities References
2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone (R)-3-(benzyl-methyl-amino) 199.30 Discontinued; potential kinase inhibition*
1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone (R)-3-(2-aminoethyl-methyl-amino) 199.30 Similar backbone; altered N-substituent
2-Amino-1-(piperidin-1-yl)ethanone hydrochloride None (simple piperidine) 178.66 Antimicrobial potential
2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone 2,4-dimethyl-piperazine 171.24 Increased steric hindrance
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole-aryl group ~250–300 (estimated) Broad antimicrobial activity

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone, and how can purity be validated?

Synthesis of related piperidin-1-yl-ethanone derivatives typically involves coupling reactions between amino-piperidine intermediates and activated carbonyl precursors. For example, a two-step procedure may include:

Amide bond formation : Reacting a substituted piperidine (e.g., R-3-(benzyl-methyl-amino)-piperidine) with a protected glycine derivative (e.g., N-Boc-glycine) using coupling agents like HATU or EDC .

Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) to yield the free amine .
Purity validation requires HPLC (>95% purity) and structural confirmation via 1H/13C NMR (e.g., characteristic shifts for the ethanone carbonyl at ~200 ppm and piperidine protons at 1.5–3.5 ppm) .

Q. How can the stereochemical configuration of the R-3-(benzyl-methyl-amino) group be confirmed?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers .
  • X-ray crystallography : If single crystals are obtainable, this provides definitive proof of the (R)-configuration .
  • Optical rotation : Compare experimental [α]D values with literature data for related chiral piperidines .

Advanced Research Questions

Q. How do structural modifications to the benzyl-methyl-amino or piperidine moieties influence bioactivity?

A structure-activity relationship (SAR) study on analogous compounds (e.g., imidazolopiperazines) revealed that:

  • Electron-withdrawing groups on aromatic rings (e.g., 4-fluorophenyl) enhance anti-malarial activity (IC50 = 10–30 nM vs. 3D7/W2 strains) .
  • Bulkier substituents on the piperidine nitrogen reduce potency, likely due to steric hindrance at target binding sites .
  • Methyl vs. benzyl groups : Methylation at the piperidine nitrogen improves metabolic stability but may reduce solubility .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from:

  • Metabolic instability : Use LC-MS to assess compound stability in liver microsomes. Introduce deuterium or fluorine atoms to block metabolic hotspots .
  • Off-target effects : Perform kinase profiling (e.g., FLT3 inhibition assays) to identify unintended targets .
  • Pharmacokinetic variability : Optimize formulations using nanoparticle encapsulation or pro-drug strategies to enhance bioavailability .

Q. What methodologies are recommended for assessing the compound’s conformational flexibility?

  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify piperidine ring distortions using crystallographic data .
  • Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., water/DPC micelles) to predict dominant conformers in biological environments .
  • NOESY NMR : Detect through-space interactions between the benzyl-methyl group and ethanone moiety to infer spatial arrangements .

Q. How should researchers address gaps in toxicological data for this compound?

  • In vitro toxicity screening : Use HEK293 or HepG2 cells to assess cytotoxicity (IC50 > 10 µM is desirable) .
  • hERG inhibition assay : Measure potassium channel blocking activity to predict cardiotoxicity risks .
  • Metabolite identification : Incubate with human liver microsomes and profile metabolites via HR-MS to flag reactive intermediates .

Q. What strategies can optimize selectivity for kinase targets (e.g., FLT3)?

  • Crystallographic fragment screening : Identify key binding interactions (e.g., hydrogen bonds with hinge regions) using co-crystal structures .
  • Alanine scanning mutagenesis : Validate critical residues in the ATP-binding pocket .
  • Selectivity panels : Test against 50+ kinases (e.g., JAK2, ABL1) to minimize off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.